molecular formula C30H29N5O4 B10860589 N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide

N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide

Cat. No.: B10860589
M. Wt: 523.6 g/mol
InChI Key: DHRJWFCFMBINAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

RL2578 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

RL2578 is used extensively in scientific research as a negative control for Borussertib. Its applications include:

Mechanism of Action

RL2578 acts as a negative control by being significantly less potent than Borussertib in inhibiting AKT1 and AKT2 kinases. This allows researchers to differentiate between specific and non-specific effects of Borussertib in various assays. The molecular targets of RL2578 include AKT1 and AKT2, and it interacts with these kinases through its benzo[d]imidazole and benzo[b][1,4]oxazin-3(4H)-one moieties .

Comparison with Similar Compounds

RL2578 is compared with other similar compounds, such as:

    Borussertib: A potent inhibitor of AKT1 and AKT2 kinases, used as a chemical probe.

    BAY1125976: Another chemical probe targeting AKT kinases, used in similar assays.

RL2578 is unique in its role as a negative control, being over 1000 times less potent than Borussertib, which makes it invaluable for validating the specificity of Borussertib in various assays .

Properties

Molecular Formula

C30H29N5O4

Molecular Weight

523.6 g/mol

IUPAC Name

N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide

InChI

InChI=1S/C30H29N5O4/c1-2-28(36)31-22-8-9-24-26(16-22)35(30(38)33-24)23-11-13-34(14-12-23)17-19-3-5-20(6-4-19)21-7-10-27-25(15-21)32-29(37)18-39-27/h2-10,15-16,23H,1,11-14,17-18H2,(H,31,36)(H,32,37)(H,33,38)

InChI Key

DHRJWFCFMBINAK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=CC6=C(C=C5)OCC(=O)N6

Origin of Product

United States

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